Technical Monograph: Physicochemical Properties & Synthetic Utility of 4-Bromo-5-methylthiophene-2-carbohydrazide
Technical Monograph: Physicochemical Properties & Synthetic Utility of 4-Bromo-5-methylthiophene-2-carbohydrazide
Executive Summary
4-Bromo-5-methylthiophene-2-carbohydrazide (CAS: 478165-97-8) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules. Characterized by a trisubstituted thiophene ring, this compound serves as a critical "linker" scaffold. The hydrazide moiety acts as a nucleophilic handle for cyclization reactions, while the bromine substituent provides a site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the thiophene core. This guide details its physicochemical profile, synthetic pathways, and handling protocols for drug discovery applications.[1]
Physicochemical Profile
Structural Identity
The compound features a 2,4,5-trisubstituted thiophene ring. The presence of the sulfur atom in the aromatic ring imparts unique electronic properties (electron-rich) compared to benzene analogs, often enhancing the metabolic stability and lipophilicity of derived drug candidates.
| Property | Data | Source/Method |
| IUPAC Name | 4-Bromo-5-methylthiophene-2-carbohydrazide | IUPAC |
| CAS Number | 478165-97-8 | Chemical Registers |
| Molecular Formula | C₆H₇BrN₂OS | Stoichiometry |
| Molecular Weight | 235.10 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Observation (Analogous) |
| Melting Point | 168–172 °C (Predicted range) | Comparative Analysis [1] |
| Solubility | DMSO, DMF (High); Methanol (Moderate); Water (Low) | Experimental Heuristic |
| LogP | 1.6 ± 0.3 | Consensus Prediction [2] |
| pKa (Hydrazide) | ~3.0 (Conjugate acid) | Predicted (Chemaxon) |
| H-Bond Donors | 3 | Structure Count |
| H-Bond Acceptors | 3 | Structure Count |
Solubility & Stability Insights
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Solubility: The hydrazide group introduces hydrogen bonding capability, but the lipophilic bromomethylthiophene core limits aqueous solubility. For biological assays, stock solutions should be prepared in DMSO.
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Chemical Stability: The compound is generally stable in solid form when stored under inert atmosphere. However, hydrazides are susceptible to oxidation (forming diimides) upon prolonged exposure to air and light. The bromine atom is stable under standard conditions but reactive under metal catalysis.
Synthetic Framework
The synthesis of 4-Bromo-5-methylthiophene-2-carbohydrazide typically proceeds via the hydrazinolysis of its corresponding ester. This pathway is preferred over direct coupling of the acid to avoid competitive side reactions and to simplify purification (precipitation).
Synthesis Workflow Diagram
Figure 1: Standard synthetic route from the carboxylic acid precursor to the target hydrazide.
Detailed Experimental Protocol
Step 1: Esterification
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Dissolve 4-bromo-5-methylthiophene-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g).
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Add catalytic concentrated H₂SO₄ (0.1 eq).
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Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.
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Concentrate in vacuo, neutralize with NaHCO₃ (aq), and extract with ethyl acetate to yield the ethyl ester.
Step 2: Hydrazinolysis (The Critical Step)
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Dissolve the ethyl ester (1.0 eq) in ethanol (5 mL/g).
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Add Hydrazine Hydrate (80% or 98%, 3.0–5.0 eq) dropwise. Note: Excess hydrazine drives the equilibrium and prevents dimer formation.
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Reflux the mixture for 3–5 hours. A solid precipitate often forms during the reaction.
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Cool to room temperature and then to 0–4 °C.
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Filter the solid precipitate.
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Purification: Wash the cake with cold ethanol (2x) and diethyl ether (2x) to remove excess hydrazine. Recrystallize from ethanol if necessary.
Reactivity & Applications in Drug Discovery
This compound is a "divergent intermediate." The hydrazide group allows for the construction of nitrogen-rich heterocycles (common in anti-infectives), while the bromine atom remains available for late-stage functionalization.
Reactivity Logic Diagram
Figure 2: Divergent synthetic applications. The hydrazide enables heterocycle formation, while the bromine allows carbon-carbon bond formation.
Key Application Areas
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Antimicrobial Agents: Thiophene carbohydrazides and their derived Schiff bases (hydrazones) have demonstrated significant activity against Mycobacterium tuberculosis and Gram-positive bacteria [3]. The lipophilic thiophene ring aids in penetrating the mycobacterial cell wall.
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Kinase Inhibitors: The 1,3,4-oxadiazole derivatives formed from this hydrazide mimic the amide bond geometry but with improved metabolic stability, a strategy often used to target kinase pockets.
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Metal Chelation: The carbonyl oxygen, hydrazine nitrogen, and thiophene sulfur can act as a tridentate ligand system (ONS donor), forming stable complexes with transition metals (Cu, Ni, Co) which often exhibit enhanced biological cytotoxicity compared to the free ligand [4].
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, safety protocols should be extrapolated from the structurally related 5-bromothiophene-2-carboxaldehyde and general hydrazide hazards.
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Hazard Classification (GHS):
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin Irritation: Category 2.
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Eye Irritation: Category 2A.
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STOT-SE: Category 3 (Respiratory irritation).
-
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Handling Precautions:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Inhalation: Handle within a fume hood to avoid inhaling dust.
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Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Hydrazides can darken upon oxidation; protect from light.
-
-
First Aid:
References
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Comparative Melting Point Analysis: Literature values for analogous 5-substituted thiophene-2-carbohydrazides consistently fall within the 160–180 °C range. See e.g., BenchChem Technical Data on Thiophene-2-carbohydrazide. Link
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PubChem Compound Summary: 4-Bromo-5-methylthiophene-2-carbohydrazide (CID 12969333). National Center for Biotechnology Information (2025). PubChem Database.[3][4]Link
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Antimicrobial Activity of Thiophene Hydrazides: "Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide." PubMed Central (PMC). (2024).[2][5] Link
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Thiocarbohydrazide Chemistry: "Thiocarbohydrazides: Synthesis and Reactions." American Journal of Chemistry.[6] (2012).[7][6][8] Link
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- 5. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
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